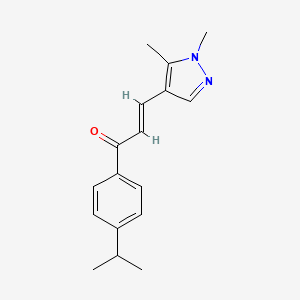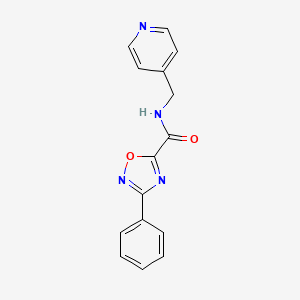![molecular formula C19H30ClNO3 B5499789 ethyl 1-[4-(3-methylphenoxy)butyl]-3-piperidinecarboxylate hydrochloride](/img/structure/B5499789.png)
ethyl 1-[4-(3-methylphenoxy)butyl]-3-piperidinecarboxylate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-[4-(3-methylphenoxy)butyl]-3-piperidinecarboxylate hydrochloride, also known as SR-141716A, is a synthetic cannabinoid receptor antagonist. It was first synthesized in the early 1990s by a team of researchers at Sanofi-Synthelabo, led by Gerard Le Fur. SR-141716A has been extensively studied for its potential therapeutic applications in various fields, including neuroscience, cancer research, and obesity.
Mécanisme D'action
Ethyl 1-[4-(3-methylphenoxy)butyl]-3-piperidinecarboxylate hydrochloride acts as a competitive antagonist of the cannabinoid receptor type 1 (CB1), which is primarily expressed in the brain and plays a key role in the regulation of appetite, mood, and pain. By blocking the CB1 receptor, this compound can modulate the endocannabinoid system and affect a wide range of physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific system or process being studied. In general, this compound has been shown to modulate the endocannabinoid system and affect a wide range of physiological processes, including pain, mood, appetite, and memory. In cancer research, this compound has been investigated for its potential anti-tumor effects, which may be related to its ability to inhibit the growth and proliferation of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using ethyl 1-[4-(3-methylphenoxy)butyl]-3-piperidinecarboxylate hydrochloride in lab experiments include its well-characterized pharmacological profile, its ability to modulate the endocannabinoid system, and its potential therapeutic applications in various fields. The limitations of using this compound in lab experiments include its relatively low potency and selectivity for the CB1 receptor, its potential off-target effects, and the need for careful dosing and administration to avoid potential side effects.
Orientations Futures
There are many potential future directions for research on ethyl 1-[4-(3-methylphenoxy)butyl]-3-piperidinecarboxylate hydrochloride, including:
1. Further investigation of its potential therapeutic applications in various fields, including neuroscience, cancer research, and obesity.
2. Development of more potent and selective CB1 receptor antagonists with improved pharmacological profiles.
3. Investigation of the potential off-target effects of this compound and other CB1 receptor antagonists.
4. Investigation of the role of the endocannabinoid system in various physiological processes and diseases.
5. Development of new methods for the administration and delivery of this compound and other CB1 receptor antagonists.
6. Investigation of the potential interactions between this compound and other drugs or therapies.
Méthodes De Synthèse
The synthesis of ethyl 1-[4-(3-methylphenoxy)butyl]-3-piperidinecarboxylate hydrochloride involves a multi-step process that begins with the reaction of 3-methylphenol and 4-chlorobutyryl chloride to form 4-(3-methylphenoxy)butyryl chloride. This intermediate is then reacted with ethyl piperidine-3-carboxylate to form this compound. The final product is obtained as a hydrochloride salt.
Applications De Recherche Scientifique
Ethyl 1-[4-(3-methylphenoxy)butyl]-3-piperidinecarboxylate hydrochloride has been extensively studied for its potential therapeutic applications in various fields, including neuroscience, cancer research, and obesity. In neuroscience, this compound has been shown to modulate the endocannabinoid system, which is involved in a wide range of physiological processes, including pain, mood, appetite, and memory. In cancer research, this compound has been investigated for its potential anti-tumor effects. In obesity research, this compound has been studied as a potential treatment for obesity and related metabolic disorders.
Propriétés
IUPAC Name |
ethyl 1-[4-(3-methylphenoxy)butyl]piperidine-3-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO3.ClH/c1-3-22-19(21)17-9-7-12-20(15-17)11-4-5-13-23-18-10-6-8-16(2)14-18;/h6,8,10,14,17H,3-5,7,9,11-13,15H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHFPDDIPAJLHNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)CCCCOC2=CC=CC(=C2)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-imino-6-{[1-(2-methylbenzyl)-1H-indol-3-yl]methylene}-2-(2-thienylmethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5499707.png)
![N-{3-[(4-methylbenzyl)oxy]benzyl}-2-propen-1-amine hydrochloride](/img/structure/B5499722.png)
![7-acetyl-N-hexyl-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5499737.png)



![methyl 3-methyl-4-[(phenoxyacetyl)amino]benzoate](/img/structure/B5499754.png)
![1-(1-{[6-(4-ethyl-1,4-diazepan-1-yl)pyridin-3-yl]carbonyl}piperidin-3-yl)-3-methylbutan-1-one](/img/structure/B5499756.png)
![methyl 5-bromo-2-{5-[2-cyano-2-(6-methyl-1H-benzimidazol-2-yl)vinyl]-2-furyl}benzoate](/img/structure/B5499770.png)
![ethyl 4-[2-(3,4-dichlorophenyl)morpholin-4-yl]butanoate](/img/structure/B5499775.png)

![2-ethyl-5-imino-6-{2-[2-(2-isopropyl-5-methylphenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5499783.png)
![(3aS*,6aS*)-2-allyl-1-oxo-5-(4-phenylbutanoyl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5499794.png)
